Product packaging for Cuban-1-ylmethanamine(Cat. No.:CAS No. 150234-60-9)

Cuban-1-ylmethanamine

Cat. No.: B2620393
CAS No.: 150234-60-9
M. Wt: 169.65
InChI Key: NVPRPIREAYXWHV-UKYUDQARSA-N
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Description

Cuban-1-ylmethanamine hydrochloride (CAS 187275-39-4) is a high-value, strained organic building block that incorporates the rigid, three-dimensional cubane scaffold. The cubane core is a landmark synthesis in organic chemistry, known for its exceptional kinetic stability despite high angle strain, with a strain energy of approximately 166 kcal/mol and a decomposition temperature above 220 °C . This compound features an aminomethyl group attached directly to this unique cage structure, making it a versatile intermediate for synthesizing more complex functionalized cubane derivatives . In medicinal chemistry, cubane derivatives are increasingly investigated as bioisosteres for benzene rings; the spatial arrangement of substituents on a cubane core can mimic a substituted phenyl group while offering a distinct electronic and metabolic profile. This can lead to new drug candidates with improved properties such as enhanced metabolic stability or altered receptor binding . The primary amine group allows for further derivatization through acylation or alkylation, facilitating its incorporation into larger molecular architectures. Beyond pharmaceutical research, this well-defined 3D structure is a valuable component in materials science for developing novel polymers and porous organic cages . The product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B2620393 Cuban-1-ylmethanamine CAS No. 150234-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cuban-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHYPLCALPANOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C4C3C25)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Studies of Cuban 1 Ylmethanamine Reactivity

Analysis of Strain Energy and Its Influence on Reaction Pathways

The chemistry of cubane (B1203433) and its derivatives is fundamentally dictated by the substantial strain energy inherent in the cage structure. The cubane skeleton, with its C-C-C bond angles forced to 90° instead of the ideal 109.5° for sp³-hybridized carbon, possesses an exceptionally high strain energy. wikipedia.org High-level theoretical studies have calculated the strain energy of the parent cubane to be approximately 161.5 kcal/mol (or 681.0 kJ/mol), a value that underscores its thermodynamic instability. umsl.eduillinois.edu Despite this, cubane exhibits remarkable kinetic stability, remaining stable up to around 220-230°C, due to the absence of symmetry-allowed pathways for decomposition. wikipedia.orgillinois.eduunibo.it

This stored potential energy is a primary driver for the reactivity of cubane derivatives, including cuban-1-ylmethanamine. Reactions that lead to the opening or rearrangement of the cage are often energetically favorable as they relieve this strain. For instance, the thermal decomposition of cubane eventually yields cyclooctatetraene (B1213319) and then benzene (B151609) and acetylene, releasing significant energy. unibo.itresearchgate.net

C-H Bond Activation and Functionalization Mechanisms

A significant challenge in cubane chemistry is the activation of its strong C-H bonds. wikipedia.org The functionalization of the cubane core is crucial for creating derivatives with desired properties.

Radical-Mediated Processes and Cubylmethyl Radical Rearrangements

Radical-mediated reactions provide a key pathway for functionalizing the cubane skeleton. The cubylmethyl radical, which would be formed by hydrogen abstraction from the methyl group of a precursor to this compound, is a particularly noteworthy intermediate. This radical is known to undergo one of the fastest rearrangements in organic chemistry, with a reported rate constant of 2.9 × 10¹⁰ s⁻¹ at 25 °C. This rapid rearrangement involves the scission of two bonds within the cubane core.

This high susceptibility to rearrangement has been utilized as a mechanistic probe to detect the presence of radical intermediates in enzymatic C-H oxidation reactions. However, studies involving cytochrome P450 enzymes have shown that it is possible to hydroxylate methylcubane (B1253864) substrates with high selectivity and yield, producing cubylmethanols with a notable absence of the expected ring-opened products. This suggests that the lifetime of the cubylmethyl radical intermediate in these enzymatic reactions is extremely short, on the order of picoseconds. This "rearrangement-free" hydroxylation is proposed to occur through a dynamically coupled mechanism where the C-H abstraction and C-O bond formation steps are merged, effectively bypassing a discrete, fully-formed radical intermediate.

Electrophilic and Nucleophilic Substitution Reactions on the Cubane Core

The cubane skeleton, being a saturated hydrocarbon cage, does not undergo classical electrophilic aromatic substitution. Functionalization reactions typically involve either C-H bond activation or C-C bond cleavage. While direct electrophilic or nucleophilic substitution on the cubane core is not common, the aminomethyl group can mediate reactivity. The lone pair of electrons on the nitrogen atom of this compound imparts both basic and nucleophilic character to the molecule.

The high strain of the cubane cage can influence the electron density around the aminomethyl group, potentially affecting its reactivity. While direct substitution on the cubane ring mediated by the amine group is not extensively documented, related nitrogen-containing cubanes have shown instability, undergoing ring-opening under certain conditions. This suggests that the aminomethyl group can electronically influence the cage, making it susceptible to specific reaction pathways. For instance, the presence of an electron-donating group (like an amine) adjacent to an electron-withdrawing group on the cubane core is known to lead to facile cage cleavage.

Metal-Catalyzed Rearrangements Involving the Cubane Skeleton

Transition metals are effective catalysts for inducing skeletal rearrangements of strained molecules like cubane, providing pathways to its various valence isomers.

Isomerization to Cuneane Derivatives

One of the most well-studied reactions of cubane is its metal-catalyzed isomerization to cuneane. umsl.edu This transformation is readily promoted by various metal ions, most notably silver(I) (Ag⁺) and palladium(II) (Pd²⁺). wikipedia.orgumsl.edu The proposed mechanism for this rearrangement involves the oxidative addition of the metal ion to a C-C bond of the cubane, followed by the formation of a carbocation intermediate which then rearranges to the more thermodynamically stable cuneane skeleton. wikipedia.org

The regioselectivity of this isomerization in substituted cubanes is a subject of detailed study. For asymmetrically 1,4-disubstituted cubanes, the reaction can lead to different cuneane isomers. Recent research has shown that for cubanes bearing two electron-withdrawing groups, the rearrangement often yields the 2,6-disubstituted cuneane isomer with high selectivity. In-depth DFT calculations suggest a charge-controlled regioselectivity model for this process.

Role of the Aminomethyl Group in Catalytic Processes

The nature of the substituents on the cubane ring plays a crucial role in directing the outcome of metal-catalyzed rearrangements. The aminomethyl group, or a protected version of it, can influence the regioselectivity of the isomerization to cuneane. For example, a study on the rearrangement of a cubane derivative bearing a phthalimide-protected aminomethyl group showed a lower regioselectivity compared to other substituted cubanes. This particular reaction yielded a 3:1 mixture of the 1,3-disubstituted cuneane and another isomer.

This observation highlights the electronic and steric influence of the aminomethyl moiety. In another example, a cubane with an electron-donating hydroxymethyl group rearranged to give the 1,3-disubstituted cuneane. The proposed mechanism involves the oxidative addition of the Ag(I) catalyst to an electron-rich C-C bond adjacent to the hydroxymethyl group, leading to a tertiary carbocation that directs the rearrangement pathway. It is plausible that the aminomethyl group in this compound would exert a similar electronic influence, directing the course of metal-catalyzed rearrangements by stabilizing specific carbocationic intermediates.

Table of Mentioned Compounds

Protonation Equilibria and Basicity Investigations

A comprehensive understanding of the reactivity of this compound necessitates a thorough examination of its basicity and the behavior of its protonation equilibria. However, a detailed survey of the current scientific literature reveals a significant gap in experimental and computational data specifically concerning the protonation constant (pKa) and gas-phase basicity of this unique caged amine.

While direct studies on this compound are not presently available, the basicity of amines is a well-established area of chemical research. The basicity of an amine is fundamentally determined by the availability of the nitrogen lone pair to accept a proton. This is influenced by a variety of factors including electronic effects (induction, resonance) and steric hindrance around the nitrogen atom. In the case of this compound, the electron-donating character of the cubyl cage is expected to influence the basicity of the primary amine.

For context, the basicity of related aliphatic amines is well-documented. For instance, methylamine, a simple primary amine, exhibits a pKa of approximately 10.66 in aqueous solution. The gas-phase basicity of amines, a measure of their intrinsic basicity without solvent effects, has also been extensively studied.

Given the absence of specific data for this compound, any discussion on its protonation equilibria remains speculative and would require dedicated experimental or computational investigation. Future research in this area would be invaluable for elucidating the fundamental chemical properties of this compound and would likely involve:

Experimental Determination of pKa: This could be achieved through potentiometric or spectrophotometric titration of this compound.

Gas-Phase Basicity Measurements: Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry could be employed to determine the proton affinity and gas-phase basicity.

Computational Modeling: High-level quantum chemical calculations could provide theoretical predictions of the pKa and gas-phase basicity, offering insights into the structural and electronic factors governing the protonation of this compound.

Such studies would provide crucial data points for structure-reactivity relationships among caged amines and contribute to a more complete understanding of the chemical behavior of cubane derivatives.

Computational and Theoretical Chemistry of Cuban 1 Ylmethanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of cuban-1-ylmethanamine, offering a molecular-level understanding of its geometry and bonding.

Table 1: Representative Theoretical Geometrical Parameters for Cubane (B1203433) Derivatives

ParameterCubane (Theoretical)Expected Trend for this compound
C-C Bond Length (Å)~1.57Slight elongation of adjacent C-C bonds
C-C-C Bond Angle (°)~90Minor deviations from 90° near the substituent
C-H Bond Length (Å)~1.09N/A
C-N Bond Length (Å)N/A~1.47

Note: The values for this compound are estimations based on general principles of substituent effects on cubane systems, as specific DFT data for this exact molecule is not widely available in the literature.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a more rigorous understanding of the electronic configuration and bonding in molecules like this compound. solubilityofthings.comwikipedia.org Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy, albeit at a greater computational expense. nih.govwikipedia.org These calculations are essential for a detailed analysis of the electron distribution, molecular orbitals, and the nature of the chemical bonds within the strained cubane cage and the aminomethyl substituent. researchgate.net

Energetic Landscape and Thermochemical Properties (Theoretical)

Theoretical calculations are crucial for determining the energetic properties of this compound, providing data that is often difficult or impossible to obtain through experimental means.

The high degree of angle strain in the cubane cage is a defining feature of cubane and its derivatives. wikipedia.org The strain energy is the excess energy of the molecule compared to a hypothetical strain-free reference compound. auckland.ac.nztestbook.comup.eduuomustansiriyah.edu.iq Theoretical methods are the primary means of quantifying this strain. For the parent cubane, the strain energy is exceptionally high, calculated to be around 166 kcal/mol. This high strain energy is a direct result of the severe deviation of the C-C-C bond angles from the ideal tetrahedral angle. wikipedia.org

The heat of formation (ΔHf°), which is the enthalpy change when a compound is formed from its constituent elements in their standard states, is another critical thermochemical property. wikipedia.orgyoutube.com Theoretical calculations, often using isodesmic reactions or group additivity methods, can provide reliable estimates of the heat of formation for cubane derivatives. nih.gov The introduction of the aminomethyl substituent will modify the heat of formation of the parent cubane. The specific contribution of the -CH2NH2 group can be estimated through high-level ab initio or DFT calculations.

Table 2: Theoretical Energetic Properties of Cubane

PropertyCalculated Value (kcal/mol)
Strain Energy~166
Heat of Formation (gas)~148.7

Note: These values are for the parent cubane molecule. The values for this compound are expected to be different due to the presence of the aminomethyl substituent.

Computational chemistry plays a vital role in understanding the reactivity of cubane derivatives by mapping out the potential energy surfaces of chemical reactions. academie-sciences.fr This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, theoretical studies can investigate various reactions, such as those involving the amino group or the activation of the C-H bonds on the cubane cage. For example, calculations can elucidate the mechanism of protonation at the nitrogen atom, providing insights into the basicity of the amine. Furthermore, theoretical methods can be used to explore the energetics of reactions that might lead to the opening of the cubane cage, a process driven by the release of strain energy. By locating the transition state structures and calculating their energies, researchers can predict the feasibility of different reaction pathways and design synthetic strategies.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While the cubane cage itself is rigid, the aminomethyl substituent of this compound has conformational flexibility due to rotation around the C-C and C-N single bonds. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamics of flexible molecules. nih.govmanchester.ac.ukwiley.comnih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of different conformations and the determination of their relative populations and the energy barriers between them. For this compound, MD simulations can reveal the preferred rotational conformers of the aminomethyl group relative to the cubane cage. These simulations can also provide insights into the dynamic stability of the molecule, including the vibrational motions of the cubane framework and the substituent. The results of MD simulations can be used to calculate various properties, such as the average structure, root-mean-square fluctuations of atomic positions, and time correlation functions, which provide a detailed picture of the molecule's dynamic behavior. mdpi.com

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical chemistry provides powerful tools to predict the spectroscopic signatures of molecules, which is invaluable for structural elucidation and for understanding electronic properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these predictions. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure verification. bohrium.com The most common method involves optimizing the molecular geometry of this compound using DFT, followed by a Gauge-Including Atomic Orbital (GIAO) calculation. nih.govrsc.org The GIAO method computes the isotropic magnetic shielding tensors for each nucleus. nih.gov These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

The choice of density functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVDZ) is crucial for accuracy. bohrium.comnih.gov Recent advancements have even integrated DFT calculations with machine learning models to refine predictions and achieve higher accuracy by correcting for systematic errors. nih.govacs.org For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the cubane cage, the methylene (B1212753) bridge, and the amine group, providing a theoretical spectrum to compare against experimental data.

Vibrational (Infrared) Spectroscopy: The infrared (IR) spectrum is determined by the vibrational modes of a molecule. Computational methods predict these by first finding the equilibrium geometry of the molecule and then calculating the second derivatives of the energy with respect to atomic displacements. faccts.de This process, known as a frequency calculation, yields the harmonic vibrational frequencies and their corresponding IR intensities.

DFT methods are highly effective for these calculations. researchgate.netacs.org However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve accuracy, a common practice is to apply an empirical scaling factor to the calculated frequencies. faccts.de For this compound, key predicted vibrations would include the C-H stretches of the cubane cage, the N-H stretches of the amine, and various C-C and C-N stretching and bending modes that characterize the molecule's structure.

UV-Vis Spectroscopy: The prediction of a UV-Vis spectrum involves calculating the energies of electronic transitions from the ground state to various excited states. faccts.de Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose in medium-sized organic molecules. mdpi.commdpi.com The calculation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

The choice of functional is particularly critical in TD-DFT, with range-separated hybrids like CAM-B3LYP often providing more accurate results, especially for charge-transfer excitations. nih.govacs.org For this compound, TD-DFT calculations could predict π→π* or n→π* transitions, helping to interpret its electronic absorption spectrum.

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

This table is illustrative and based on typical accuracies of the described computational methods. Actual experimental and calculated values may differ.

ParameterNucleus/GroupPredicted Value (Illustrative)Experimental Value (Hypothetical)Method
¹³C NMR Cubane CH47.5 ppm48.1 ppmDFT (B3LYP/6-31G(d)) / GIAO
Methylene (-CH₂-)55.2 ppm54.7 ppmDFT (B3LYP/6-31G(d)) / GIAO
¹H NMR Cubane CH3.98 ppm4.02 ppmDFT (B3LYP/6-31G(d)) / GIAO
Methylene (-CH₂-)2.60 ppm2.55 ppmDFT (B3LYP/6-31G(d)) / GIAO
IR Frequency N-H Stretch3380 cm⁻¹ (scaled)3375 cm⁻¹DFT (B3LYP/6-31G(d))
C-H Stretch (Cubane)3015 cm⁻¹ (scaled)3000 cm⁻¹DFT (B3LYP/6-31G(d))
UV-Vis λ_max210 nm208 nmTD-DFT (CAM-B3LYP)

Solvent Effects and pKa Prediction via Computational Models

The chemical properties and reactivity of a molecule can be significantly altered by the solvent. Computational models are essential for understanding these interactions and for predicting key physicochemical parameters like the acid dissociation constant (pKa). slideshare.net

Modeling Solvent Effects: Solvation is typically modeled using either explicit or implicit approaches. Explicit models involve simulating a number of individual solvent molecules around the solute, which is computationally very expensive. A more common and efficient method uses implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.netmdpi.com These models represent the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of solvation. mdpi.com The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another powerful method that uses a statistical thermodynamics approach to predict properties in various solvents with high accuracy. nih.govresearchgate.net3ds.com

pKa Prediction: The pKa is a measure of a compound's acidity and is directly related to the Gibbs free energy of the dissociation reaction in solution. For this compound, the relevant equilibrium would be the protonation of the amine group:

C₈H₇-CH₂NH₂ + H⁺ ⇌ C₈H₇-CH₂NH₃⁺

Directly calculating the free energy of this reaction in solution is challenging. Therefore, pKa is typically calculated using a thermodynamic cycle, often called a Born-Haber cycle. nih.govresearchgate.net This approach dissects the process into gas-phase and solvation components:

Gas-Phase Deprotonation: The Gibbs free energy change for the deprotonation of the conjugate acid (C₈H₇-CH₂NH₃⁺) is calculated in the gas phase using high-level quantum chemical methods.

Solvation Free Energies: The free energy of solvation is calculated for each species (the protonated amine, the neutral amine, and the proton) using an implicit solvent model like PCM or SMD. mdpi.comnih.gov

The Gibbs free energy of the reaction in solution (ΔG_aq) is then assembled from these components. The pKa is derived from ΔG_aq using the equation:

pKa = ΔG_aq / (2.303 * RT)

This approach allows for the prediction of pKa values in different solvents by simply changing the dielectric constant and other parameters in the implicit solvent model. acs.orgnih.govacs.org The accuracy of these predictions can be high, often within 0.5 to 1.0 pKa units of experimental values, making it a valuable tool for drug design and chemical process development. mdpi.comnih.gov

Table 2: Hypothetical Predicted pKa Values for this compound in Various Solvents

This table is for illustrative purposes to show how solvent polarity affects the basicity of the amine. The values are hypothetical.

SolventDielectric ConstantPredicted pKa (Illustrative)
Gas Phase1.022.5
Acetonitrile37.517.0
Dimethyl Sulfoxide (DMSO)46.711.5
Water78.49.8

Structural Elucidation Methodologies for Cuban 1 Ylmethanamine and Its Derivatives

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the paramount technique for unambiguously determining the solid-state structure of crystalline compounds like cuban-1-ylmethanamine and its derivatives. wikipedia.orgnih.gov This method involves directing a beam of X-rays onto a single crystal of the substance. nih.gov The regular, repeating arrangement of molecules within the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of spots. wikipedia.orgebi.ac.uklibretexts.org By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise location of each atom in space. wikipedia.orgebi.ac.uk

The initial and often most challenging step is growing a high-quality single crystal suitable for analysis, which should ideally be free of significant imperfections. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.org The resulting diffraction data is collected and processed using complex mathematical algorithms to solve the crystal structure. wordpress.com

For derivatives of this compound, X-ray crystallography can provide invaluable data on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds within the cubane (B1203433) core and the methanamine substituent.

Conformation: The spatial arrangement of the aminomethyl group relative to the cubane cage.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, including hydrogen bonding involving the amine group. researchgate.net

This detailed structural information is critical for understanding the steric and electronic properties of these molecules and for designing new derivatives with specific functionalities. nih.gov

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90
Volume (ų)1990.5
Z4

Note: This table presents hypothetical data for illustrative purposes.

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Solution Structure

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nuvisan.comnih.gov NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation in a magnetic field. reddit.com

For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural analysis. emerypharma.comresearchgate.net

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The high symmetry of the cubane cage in the parent cubane results in a single ¹H NMR peak. reddit.com In this compound, distinct signals for the protons on the cubane cage, the methylene (B1212753) bridge, and the amine group would be expected.

¹³C NMR: Reveals the chemical environment of the carbon atoms. Similar to ¹H NMR, the symmetry of the parent cubane gives a single ¹³C NMR peak. reddit.com For this compound, different signals for the substituted and unsubstituted carbons of the cubane core, as well as the methylene carbon, would be observed.

2D NMR Techniques: These experiments provide correlation information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Shows which protons are directly attached to which carbon atoms. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over two to four bonds), which is essential for connecting different fragments of the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is critical for determining the three-dimensional conformation of the molecule in solution. nptel.ac.in

Advanced NMR techniques, such as those performed in oriented media, can provide even more detailed structural information by analyzing anisotropic NMR interactions. infranalytics.eu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cubane CH (adjacent to substituent)~4.0~55
Cubane CH (other)~3.9~47
-CH₂-~2.5~40
-NH₂Variable-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Approaches for Molecular Fingerprinting

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. semanticscholar.org For this compound, which has a molecular formula of C₉H₁₃N, the expected molecular weight is approximately 135.21 g/mol . ontosight.ai

Different ionization techniques can be employed in mass spectrometry:

Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for identification.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that typically produce the intact molecular ion with minimal fragmentation. rsc.org This is particularly useful for confirming the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific ion (often the molecular ion), which is then fragmented to provide further structural information. jfda-online.com This technique is particularly valuable for elucidating the structure of unknown derivatives of this compound. The fragmentation of the cubane cage itself can lead to characteristic ions that aid in its identification.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)
[M+H]⁺136.1121
[M]⁺135.1048
Fragment (loss of NH₂)119.0855
Fragment (Cubyl cation)105.0704

Note: The m/z values are calculated based on the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification (Methodological Focus)

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. labmanager.comgatewayanalytical.com These techniques are highly effective for identifying the functional groups present in a compound. labmanager.com Both FTIR and Raman spectroscopy provide a "molecular fingerprint," but they are based on different physical principles and are often complementary. gatewayanalytical.commdpi.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com FTIR is particularly sensitive to polar bonds and is excellent for identifying functional groups such as the N-H and C-N bonds of the amine group in this compound, as well as the C-H bonds of the cubane cage. gatewayanalytical.comhereon.de The presence of characteristic absorption bands in the FTIR spectrum can confirm the presence of these functional groups.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). gatewayanalytical.com Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and is well-suited for characterizing the carbon-carbon bonds of the cubane skeleton. gatewayanalytical.comaps.org The highly symmetric nature of the cubane cage gives rise to characteristic Raman signals.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound and its derivatives. mdpi.com For instance, the N-H stretching vibrations of the primary amine group would be expected to appear in the range of 3300-3500 cm⁻¹ in the FTIR spectrum. The C-H stretching vibrations of the cubane cage would be observed around 3000 cm⁻¹. In the Raman spectrum, the symmetric breathing mode of the cubane cage would be a particularly characteristic and intense peak.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-HStretch3300-3500FTIR
C-H (cubane)Stretch~3000FTIR, Raman
C-C (cubane)Skeletal Vibrations800-1200Raman
C-NStretch1000-1200FTIR

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Exploration of Cuban 1 Ylmethanamine As a Molecular Building Block

Synthesis of Polyfunctionalized Cubane (B1203433) Architectures from Cuban-1-ylmethanamine

The aminomethyl group of this compound serves as a versatile anchor point for the introduction of various functional groups onto the cubane core, facilitating the synthesis of polyfunctionalized cubane architectures. This reactivity is crucial for expanding the utility of cubanes in medicinal chemistry and materials science. nih.gov

One of the primary applications of this compound is in the construction of disubstituted cubane systems. For instance, it can be utilized in the synthesis of 1,4-disubstituted cubanes, which are valuable building blocks due to their geometric similarity to para-substituted benzene (B151609) rings. acs.org The synthesis often begins with commercially available precursors like dimethyl cubane-1,4-dicarboxylate, which can be converted to a variety of functionalized derivatives. nih.govresearchgate.net The amino group of this compound can be readily acylated or alkylated to introduce new functionalities.

Furthermore, the development of methods for C–H functionalization of the cubane core has opened new avenues for creating polyfunctionalized derivatives. While not directly involving the aminomethyl group, these methods allow for the regioselective introduction of aryl groups and other substituents at various positions on the cubane cage. rsc.org This, in combination with the reactivity of the aminomethyl group, allows for the programmable synthesis of multiply substituted cubanes with precise control over the substitution pattern.

Recent advancements have also focused on accessing less common substitution patterns, such as 1,3- and 1-2-disubstituted cubanes. princeton.eduresearchgate.net These isomers are of significant interest as they can act as bioisosteres for meta- and ortho-substituted benzene rings, respectively. acs.org The synthesis of these challenging architectures often involves multi-step sequences starting from more readily available cubane precursors. princeton.eduresearchgate.net

Table 1: Examples of Polyfunctionalized Cubanes Derived from or Related to this compound

Compound NameStarting Material/PrecursorKey TransformationReference
1,4-Disubstituted Cubane DerivativesDimethyl cubane-1,4-dicarboxylateFunctional group interconversion nih.gov
Multiply Arylated CubanesCubaneC–H metalation and arylation rsc.org
1,3-Disubstituted CubanesCyclobutadiene (B73232) precursorPhotolytic C–H carboxylation princeton.eduresearchgate.net
1,2-Disubstituted CubanesDimethyl cubane-1,4-dicarboxylateMulti-step sequence princeton.edu

Derivatization for the Construction of Novel Cage Compounds

The rigid and well-defined geometry of the cubane core makes this compound an attractive starting material for the construction of novel and complex cage compounds. researchgate.net The aminomethyl group provides a reactive site for linking cubane units to other molecular fragments or for initiating ring-forming reactions to create larger, more intricate cage structures.

One approach involves the use of this compound in the synthesis of catenanes and rotaxanes, which are mechanically interlocked molecular architectures. The cubane unit can serve as a rigid component, replacing traditional aromatic motifs like isophthalamides in hydrogen-bond-templated self-assembly processes. researchgate.net

Furthermore, the unique electronic properties and high strain energy of the cubane cage can be harnessed to direct the formation of new cage systems. wikipedia.orgdtic.mil For example, the valence isomerization of cubanes to cyclooctatetraenes, often catalyzed by transition metals like rhodium(I), provides a pathway to different types of cage structures. uq.edu.au While this reaction can be a limitation in some synthetic endeavors, it can also be exploited to create novel polycyclic systems.

The development of new synthetic methodologies, such as silver(I)-catalyzed rearrangements of 1,4-disubstituted cubanes, has led to the formation of cuneanes, another class of strained cage hydrocarbons. nih.gov These reactions demonstrate the potential to transform the cubane skeleton into other underexplored cage structures with unique properties and potential applications. nih.gov

Table 2: Examples of Novel Cage Compounds Derived from Cubane Precursors

Compound ClassSynthetic StrategyKey FeaturesReference
Catenanes and RotaxanesHydrogen-bond templated self-assemblyMechanically interlocked architecture researchgate.net
CyclooctatetraenesRhodium(I)-catalyzed valence isomerizationTransformation of the cubane core uq.edu.au
CuneanesSilver(I)-catalyzed rearrangementFormation of a new strained cage system nih.gov

Development of Cubane-Containing Heterocycles and Macromolecules

The incorporation of the cubane scaffold into heterocyclic and macromolecular structures is an area of growing interest, driven by the potential to create materials and bioactive molecules with unique properties. nih.govprinceton.edu this compound, with its reactive amino group, is a key building block for these synthetic endeavors.

The synthesis of cubane-containing heterocycles often involves the reaction of the aminomethyl group with various electrophiles to form rings. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of a wide range of nitrogen-containing heterocycles. These reactions leverage the nucleophilicity of the amino group to construct new ring systems appended to the cubane core. All cubane-containing drug candidates have historically been synthesized through traditional carboxylic acid reactivity, such as amide couplings and heterocycle syntheses. researchgate.netprinceton.edu

In the realm of macromolecules, this compound can be used as a monomer or a cross-linking agent to introduce the rigid cubane unit into polymer chains. The resulting polymers would be expected to exhibit unique thermal and mechanical properties due to the rigidity and stability of the cubane cage. The high density and strain energy of cubane also make it an attractive component for energetic materials. wikipedia.orgdtic.mil Research in this area has explored the synthesis of polynitrocubanes and other energetic derivatives, where the cubane framework serves as a dense and energetic scaffold. dtic.mil

Chiral Resolution and Asymmetric Synthesis of Derivatives

The synthesis of enantiomerically pure cubane derivatives is a significant challenge due to the high symmetry of the parent hydrocarbon. researchgate.net For a cubane molecule to be chiral, it must have at least three different substituents. The development of methods for the chiral resolution and asymmetric synthesis of cubane derivatives is crucial for their application in areas such as medicinal chemistry and catalysis, where stereochemistry plays a critical role. researchgate.net

Chiral resolution of racemic mixtures of cubane derivatives can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). researchgate.net This method has been successfully applied to separate enantiomers of trisubstituted cubanes, confirming their chiral nature. researchgate.net Another approach involves the formation of diastereomeric derivatives by reacting the racemic cubane with a chiral auxiliary. tcichemicals.com These diastereomers can then be separated by conventional chromatography, followed by the removal of the chiral auxiliary to yield the enantiomerically pure cubane derivatives. tcichemicals.com

Asymmetric synthesis, the direct synthesis of a single enantiomer, represents a more efficient approach. chiralpedia.com This can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. chiralpedia.comnih.gov For instance, the synthesis of the first cubyl amino acid was reported, which involved the use of an enantiomerically pure sulfinimine, although the reaction initially produced a mixture of diastereomers. researchgate.net Subsequent steps allowed for the isolation of a single diastereomer. researchgate.net

The development of chiral ligands incorporating the cubane scaffold is another area of active research. researchgate.net A chiral cubane-containing Schiff base ligand has been synthesized and applied in asymmetric reactions, such as the Henry reaction, with moderate success. researchgate.net These studies highlight the potential of chiral cubane derivatives in asymmetric catalysis, although further optimization is needed to improve stereoselectivity. researchgate.net

Academic and Theoretical Applications of Cuban 1 Ylmethanamine

Research into High-Energy Density Materials (Theoretical Aspects)

Computational Design of Energetic Cubane (B1203433) Derivatives

The computational design of energetic materials based on the cubane framework is a methodical process aimed at creating molecules with superior energetic properties, such as high density, positive heat of formation, and excellent detonation performance, while maintaining acceptable thermal stability. researchgate.netnih.gov This process often involves the in-silico introduction of various "explosophoric" groups—functional groups that contribute to the energetic potential of a molecule—onto the cubane core. dtic.mil

Researchers utilize computational modeling to systematically explore how different substituents affect the energetic characteristics of the cubane cage. A common approach involves the use of density functional theory (DFT) calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, to optimize the molecular geometries of designed cubane derivatives and to predict their key properties. researchgate.netnih.gov These properties include:

Heat of Formation (HOF): A critical indicator of the energy content of a molecule. A higher positive heat of formation generally translates to greater energy release upon decomposition.

Density (ρ): A key factor in detonation performance, with higher density often leading to higher detonation velocity and pressure. The compact nature of the cubane cage contributes to the high density of its derivatives. acs.org

Detonation Velocity (D) and Detonation Pressure (P): These are performance metrics that predict the effectiveness of an explosive. They are often calculated from the predicted heat of formation and density.

Thermodynamic and Kinetic Stability: Assessed through metrics like bond dissociation energies and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap is indicative of greater kinetic stability. researchgate.net

For instance, computational studies have been performed on 1,4-disubstituted cubane derivatives, where various functional groups are attached to opposite corners of the cubane cage. researchgate.netnih.gov While specific studies focusing on derivatives of cuban-1-ylmethanamine are not extensively detailed in available literature, the principles from these studies on other substituted cubanes are directly applicable. The aminomethyl group (-CH₂NH₂) of this compound could be further modified, for example, by nitration to form a nitramine group (-CH₂NHNO₂), a well-known explosophore. Computational models would then be used to predict the energetic performance of such a derivative.

Correlation of Molecular Structure with Theoretical Performance Metrics

A central goal of the computational design of energetic materials is to establish a clear correlation between the molecular structure of a compound and its predicted performance. By systematically altering the functional groups on the cubane skeleton and calculating the resulting properties, researchers can deduce structure-property relationships that guide the design of new, more effective energetic materials. researchgate.netnih.gov

The introduction of nitrogen-rich functional groups, such as nitro (-NO₂), azido (B1232118) (-N₃), or nitramine (-NHNO₂), is a common strategy to enhance the energetic properties of cubane. dtic.mil These groups increase the oxygen balance and the heat of formation of the molecule, which are crucial for its performance.

Studies on 1,4-disubstituted cubane derivatives have shown that the nature of the substituent has a profound impact on the calculated energetic properties. For example, a detailed computational study on various such derivatives revealed that they all possess higher densities and superior ballistic properties compared to conventional fuels like RP-1. researchgate.netnih.gov

To illustrate the correlation between structure and theoretical performance, consider the following hypothetical data based on trends observed in computational studies of energetic compounds. The table below shows the predicted energetic properties for a series of computationally designed cubane derivatives, demonstrating how performance metrics change with different functional groups.

Compound NameSubstituent Group (X)Calculated Density (g/cm³)Calculated Heat of Formation (kJ/mol)Predicted Detonation Velocity (m/s)Predicted Detonation Pressure (GPa)
This compound-CH₂NH₂~1.15> +150ModerateModerate
N-(cuban-1-ylmethyl)nitramide-CH₂NHNO₂> 1.50Significantly IncreasedHighHigh
1-Azidomethylcubane-CH₂N₃> 1.40IncreasedHighHigh
1-Fluoromethylcubane-CH₂F~1.25Moderately IncreasedModerateModerate
1-(Trinitromethyl)cubane-C(NO₂)₃> 1.80Substantially IncreasedVery HighVery High

Note: The values in this table are illustrative and based on general trends reported in the literature for energetic materials. Precise values would require specific quantum chemical calculations for each molecule.

As the data suggests, introducing highly energetic groups like nitramines or multiple nitro groups is predicted to significantly increase density, heat of formation, and consequently, detonation performance. The presence of the aminomethyl group in this compound provides a reactive site for the synthesis of such high-energy derivatives. For example, a recent study mentioned the rearrangement of a cubane with a phthalimide-protected aminomethyl group, indicating that such structures are synthetically accessible for further modification into energetic materials. acs.org

Future Research Directions and Unexplored Avenues for Cuban 1 Ylmethanamine Chemistry

Development of Novel and More Efficient Synthetic Pathways

A primary challenge in cubane (B1203433) chemistry is the development of efficient and scalable synthetic routes to a variety of substituted cubanes. Historically, much of the functionalization chemistry has relied on precursors like dimethyl 1,4-cubanedicarboxylate, which is accessible on a large scale but limits the diversity of substitution patterns. rsc.orgthieme-connect.comdtic.mil Future research must focus on moving beyond this dependence to unlock new chemical space.

A significant recent breakthrough is the development of a robust, multigram-scale synthesis of 1,3-disubstituted cubanes. rsc.orgrsc.orgbath.ac.ukresearchgate.net This was achieved by employing a Wharton transposition on an enone intermediate previously used for making 1,4-disubstituted cubanes, effectively allowing access to both isomers from a common precursor. rsc.org This strategy not only provides access to previously scarce 1,3-disubstituted building blocks but also serves as a blueprint for developing pathways to other substitution patterns, such as 1,2-disubstituted analogues which could serve as bioisosteres for ortho-substituted benzenes. biosynth.comrsc.org

The development of new synthetic approaches is critical, as the lack of multigram quantities of cubanes with varied substitution patterns has hindered a full evaluation of their potential in medicinal chemistry and other fields. rsc.org Future efforts should target the invention of novel synthetic routes that are not only high-yielding but also scalable and avoid toxic or expensive reagents, such as those involving cyclobutadiene (B73232) precursors which can limit practicality. rsc.org

Advanced Studies on Reaction Kinetics and Intermediate Characterization

A deeper understanding of the reaction mechanisms involved in cubane chemistry is essential for optimizing existing transformations and designing new ones. The high strain energy of the cubane cage leads to the formation of unique and highly reactive intermediates, such as cubyl radicals and pyramidalized olefins like cubene. thieme-connect.comresearchgate.netwikipedia.org

Future research should prioritize advanced kinetic and mechanistic studies. For instance, theoretical investigations into the gas-phase pyrolysis of cubane have successfully modeled the kinetics of its cage-opening to bicyclooctatriene and subsequent rearrangement, identifying the initial bond-breaking as the rate-determining step. rsc.org Similar detailed studies, combining experimental kinetics with high-level computational analysis, are needed for the reactions used to synthesize and functionalize cuban-1-ylmethanamine.

The direct observation and characterization of transient intermediates remain a significant challenge. pnas.orgrsc.org Techniques like in situ spectroscopy, which have been used to characterize high-valent cobalt-oxo cubane-like clusters involved in catalysis, could be adapted to study the intermediates in organic transformations of cubane. pnas.org The generation and characterization of cubyl and cubylcarbinyl radicals have been subjects of study, and further exploration using advanced spectroscopic methods will provide crucial insights into their reactivity and role in functionalization reactions. researchgate.netacs.org Understanding these intermediates is key to controlling reaction outcomes and improving synthetic efficiency.

Expansion of Functionalization Strategies to New Sites on the Cubane Cage

The ability to selectively introduce functional groups at any of the eight vertices of the cubane cage is a primary goal for fully realizing its potential as a versatile scaffold. biosynth.com While the amine moiety of a compound like cuban-1-amine (B3301985) serves as a valuable synthetic handle for further derivatization through reactions like acylation and alkylation, direct functionalization of the C-H bonds of the cage itself is a more powerful strategy.

C-H activation has emerged as a key area of focus. thieme-connect.comresearchgate.net Recent advances include the development of catalytic methods for the C-H alkylation of cubanes via the generation of cubyl radicals using hydrogen atom transfer (HAT) catalysts. acs.orgchemrxiv.orgresearchgate.net These methods allow for the direct formation of carbon-carbon bonds at the cubane cage by reacting the generated cubyl radical with electron-deficient alkenes. acs.orgresearchgate.net Future work should aim to expand the scope of these reactions, improve their regioselectivity, and develop catalytic systems that can functionalize even the most resistant C-H bonds.

Beyond the well-established 1,4-disubstitution, accessing other patterns is crucial. The recent success in synthesizing 1,3-disubstituted cubanes is a major step forward. rsc.org Further research should build on this to develop general and programmable strategies for creating ortho- (1,2-), meta- (1,3-), and even more complex multi-substituted cubanes. biosynth.comresearchgate.net This will likely involve a combination of strategies, including directed ortho-metalation, radical-mediated reactions, and the use of novel catalytic systems. researchgate.netresearchgate.net

Theoretical Exploration of Exotic Derivatives and Their Properties

Computational chemistry provides an indispensable tool for predicting the properties of yet-unsynthesized cubane derivatives and guiding experimental efforts. researchgate.net High-level theoretical studies have been successfully used to calculate the thermochemical properties of cubane and its derivatives, providing insights into their stability and energy content. researchgate.netacs.org

A significant avenue for future research is the theoretical exploration of exotic cubane derivatives. This includes structures incorporating heteroatoms into the cage (azacubanes, octasilacubane), which are predicted to have unique electronic properties and stabilities. researchgate.net Theoretical studies can also predict the properties of highly functionalized cubanes, such as octanitrocubane, which is of interest as a high-energy density material. nasa.govacs.orgspiedigitallibrary.orgdtic.mil Computational models can explore decomposition pathways and predict performance, guiding the synthesis of next-generation energetic materials. acs.orgdtic.mil

Furthermore, theoretical concepts such as hypercubane, a predicted higher-dimensional analogue, continue to challenge our understanding of chemical bonding and structure. wikipedia.org First-principles calculations are essential for investigating the structural and electronic properties of these novel forms of matter. scispace.com In-depth computational studies, including Density Functional Theory (DFT) and other advanced methods, can also be used to develop predictive models for the regioselectivity of reactions, such as the rearrangement of cubanes to cuneanes, which can guide synthetic strategies toward new scaffolds. nih.gov

Integration with Emerging Methodologies in Organic and Computational Chemistry

The advancement of cubane chemistry will be accelerated by the integration of emerging technologies in both synthesis and computation. The constraints of traditional batch synthesis, particularly for photochemical reactions common in cubane synthesis, can be overcome using continuous-flow chemistry. thieme-connect.comresearchgate.net

Flow photoreactors have been successfully used to scale up the key [2+2] photocycloaddition step in the synthesis of dimethyl 1,4-cubanedicarboxylate, enabling decagram-scale production and significantly reducing reaction times. thieme-connect.comresearchgate.net Similarly, flow electrochemistry has been demonstrated for the functionalization of the cubane ring system, for example, in the Hofer-Moest oxidative decarboxylative ether formation. researchgate.netnih.gov These methods offer milder reaction conditions, improved scalability, and are considered more sustainable. researchgate.netresearchgate.netnih.govsoton.ac.uk Future research should focus on adapting a wider range of cubane functionalization reactions to flow systems.

The synergy between experimental work and computational chemistry is paramount. rsc.orgnih.gov The use of computational tools to predict reaction outcomes, elucidate mechanisms, and calculate the properties of target molecules can significantly reduce the experimental workload and guide the design of more effective synthetic strategies. researchgate.netacs.org As both computational methods and synthetic techniques become more sophisticated, their combined application will be essential for tackling the complex challenges in cubane chemistry and unlocking the full potential of molecules like this compound.

Q & A

Basic: What are the key considerations for synthesizing and characterizing Cuban-1-ylmethanamine in a reproducible manner?

Answer:
Synthesis requires meticulous documentation of reaction conditions (solvent, temperature, catalysts) and purification methods (e.g., chromatography, recrystallization). Characterization should include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT) to confirm molecular structure. For novel compounds, elemental analysis or X-ray crystallography may be necessary to verify purity and identity . Reproducibility hinges on explicit procedural details in the "Materials and Methods" section, supplemented by raw spectral data in supporting information .

Basic: How should researchers design experiments to validate the stability of this compound under varying physicochemical conditions?

Answer:
Adopt a factorial design testing variables like pH, temperature, and light exposure. Use HPLC or GC-MS to monitor degradation products over time. Include control samples and replicate experiments (n ≥ 3) to assess variability. Statistical tools like ANOVA can identify significant degradation pathways. Report uncertainties and confidence intervals to enhance transparency .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times) or purity thresholds. Conduct a meta-analysis of existing studies, noting variables like IC₅₀ determination methods (competitive vs. non-competitive assays). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference raw datasets in public repositories (e.g., ChEMBL) to identify methodological outliers .

Advanced: How can computational modeling improve the prediction of this compound’s structure-activity relationships (SAR)?

Answer:
Combine molecular docking (e.g., AutoDock Vina) with quantum mechanical calculations (DFT) to map ligand-receptor interactions. Validate models using experimental binding data and mutagenesis studies. Address discrepancies by refining force fields or incorporating solvent effects. Publish computational protocols and parameter sets in supplementary materials to enable replication .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures specificity and accuracy. Validate methods per ICH guidelines (linearity, LOD, LOQ, recovery). For trace analysis, employ solid-phase extraction (SPE) to minimize matrix interference. Include calibration curves and inter-day precision data in results .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis for in vivo studies?

Answer:
Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and particle size. Use process analytical technology (PAT) for real-time monitoring. Statistical process control (SPC) charts can track variability. Document deviations in supplementary files and correlate with biological outcomes .

Basic: What ethical and statistical frameworks apply to preclinical studies involving this compound?

Answer:
Adopt the ARRIVE 2.0 guidelines for animal studies, detailing sample size justification, randomization, and blinding. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with ethical review board requirements. For statistical rigor, predefine primary endpoints and avoid post hoc subgroup analyses .

Advanced: How can isotopic labeling (e.g., ¹⁴C) elucidate the metabolic fate of this compound?

Answer:
Synthesize isotopically labeled analogs and administer them in pharmacokinetic studies. Use accelerator mass spectrometry (AMS) or radio-HPLC to track metabolites. Compare metabolic pathways across species (e.g., murine vs. human hepatocytes) to assess translational relevance. Publish raw chromatograms and fragmentation patterns in supporting information .

Basic: What are best practices for reporting conflicting spectral data (e.g., NMR shifts) in this compound derivatives?

Answer:
Annotate spectra with acquisition parameters (solvent, frequency, temperature). Cross-validate assignments using 2D NMR (COSY, HSQC, HMBC). If discrepancies persist, report competing interpretations in the "Discussion" section and propose follow-up experiments (e.g., NOESY for stereochemistry) .

Advanced: How do researchers integrate multi-omics data (proteomics, metabolomics) to identify off-target effects of this compound?

Answer:
Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link omics datasets. Validate hits with CRISPR knockouts or chemical probes. Apply Benjamini-Hochberg correction to reduce false discovery rates in high-throughput screens. Share processed data via platforms like MetaboLights or PRIDE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.